2-(Dimethylamino)ethyl acetate

Process engineering Distillation Purification

2-(Dimethylamino)ethyl acetate (CAS 1421-89-2) delivers bifunctional reactivity as both a reactive ester and a tertiary amine nucleophile. Its lower boiling point (152–154°C) and moderate LogP (0.25–0.65) enable faster quaternization and better partitioning than diethylamino analogs, while its unique acetylcholinesterase substrate kinetics allow inhibitor studies that acetylcholine cannot replicate. Procure ≥98% pure, well-characterized material to ensure reliable pharmaceutical intermediates, cationic surfactant development, and enzymology research outcomes.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 1421-89-2
Cat. No. B072161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)ethyl acetate
CAS1421-89-2
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(=O)OCCN(C)C
InChIInChI=1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3
InChIKeyGOLSFPMYASLXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)ethyl acetate (CAS 1421-89-2): Key Properties and Industrial Baseline


2-(Dimethylamino)ethyl acetate (CAS 1421-89-2) is a tertiary aminoester with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.18 g/mol [1]. It is a colorless to light yellow liquid with a boiling point of 152–154 °C, a density of 0.92 g/mL, and a refractive index of 1.4155–1.4175 [2]. The compound is commercially available at purities ≥98.0% (GC,T) . Its structure combines an acetate ester group with a dimethylaminoethyl moiety, providing dual functionality as both a reactive ester and a tertiary amine nucleophile/base [3]. This bifunctional character underpins its utility as a synthetic intermediate in the production of quaternary ammonium compounds, cationic surfactants, and specialized polymers, as well as a substrate and inhibitor in cholinesterase enzymology studies [4].

Why Substituting 2-(Dimethylamino)ethyl acetate (CAS 1421-89-2) with Analogs Compromises Performance


Generic substitution of 2-(dimethylamino)ethyl acetate with structurally similar aminoesters (e.g., diethylamino, propionate, methacrylate analogs) is not straightforward due to quantifiable differences in physicochemical properties, reactivity, and biological selectivity. Alterations to the amine substituent size (e.g., dimethyl vs. diethyl) or the ester acyl chain length (e.g., acetate vs. propionate) produce measurable changes in boiling point, lipophilicity (LogP), steric hindrance, and enzyme recognition [1]. For example, the 2-(diethylamino)ethyl analog exhibits a significantly higher boiling point (~199 °C) and LogP (0.9–1.39) compared to the dimethylamino compound, affecting both handling and partitioning behavior in biphasic systems . Furthermore, the compound serves as a specific substrate and inhibitor of cholinesterases in enzymology assays, where minor structural changes drastically alter inhibition kinetics and hydrolysis rates, directly impacting assay reproducibility [2]. Therefore, procurement decisions must be guided by application-specific quantitative performance data rather than assumed class-level equivalence.

Quantitative Differentiation of 2-(Dimethylamino)ethyl acetate (CAS 1421-89-2) from Closest Analogs


Boiling Point and Molecular Weight: Process Engineering Advantage vs. 2-(Diethylamino)ethyl acetate

2-(Dimethylamino)ethyl acetate exhibits a significantly lower boiling point (152–154 °C) and molecular weight (131.18 g/mol) compared to its diethylamino analog, 2-(diethylamino)ethyl acetate (CAS 10369-82-1), which has a boiling point of 199.4 °C and a molecular weight of 159.23 g/mol [1]. This difference reduces energy requirements for distillation-based purification and solvent recovery in industrial processes, and also simplifies handling due to lower vapor pressure .

Process engineering Distillation Purification

Lipophilicity (LogP): Optimized Partitioning for Aqueous vs. Organic Biphasic Reactions

2-(Dimethylamino)ethyl acetate has a measured or predicted LogP (octanol-water partition coefficient) of approximately 0.25–0.65, indicating balanced hydrophilic-lipophilic character [1]. In contrast, 2-(diethylamino)ethyl acetate exhibits a higher LogP of 0.9–1.39, reflecting increased hydrophobicity due to the larger diethylamino group [2]. This difference directly impacts phase distribution in biphasic reaction systems (e.g., liquid-liquid extractions, phase-transfer catalysis) and influences compound bioavailability and membrane permeability in biological contexts .

Lipophilicity LogP Biphasic catalysis Extraction

Acute Toxicity (LD50): Comparative Safety Profile vs. Acetylcholine Ester Analogs

The acute intraperitoneal LD50 of 2-(dimethylamino)ethyl acetate in mice is reported as 104 mg/kg, indicating moderate toxicity that necessitates careful handling and exposure control . While direct comparative LD50 data for closely related aminoesters (e.g., 2-(diethylamino)ethyl acetate) are not consistently available in open literature, the available data point underscores the importance of compound-specific safety assessments rather than relying on class-level generalizations .

Toxicology Safety Handling Risk assessment

Enzymatic Hydrolysis Kinetics: Distinct Behavior vs. Acetylcholine in Cholinesterase Assays

In acetylcholinesterase (AChE) inhibition studies, 2-(dimethylamino)ethyl acetate (DMAEA) serves as both a substrate and a mechanistic probe. Unlike acetylcholine, DMAEA hydrolysis can be differentially affected by inhibitors; some N-alkylpyridinium compounds do not inhibit or even increase the maximum velocity (Vmax) of DMAEA hydrolysis, whereas they cause mixed inhibition of acetylcholine hydrolysis [1]. This phenomenon is attributed to the formation of a ternary enzyme-substrate-inhibitor complex that accelerates acetylation specifically for DMAEA [2]. Therefore, DMAEA is uniquely valuable for probing AChE inhibition mechanisms that are not observable with acetylcholine or other ester substrates [3].

Enzymology Cholinesterase Kinetics Biochemical assays

Nucleophilicity and Quaternization Kinetics: Rapid Formation of Quaternary Ammonium Intermediates

The dimethylamino group in 2-(dimethylamino)ethyl acetate exhibits higher nucleophilicity and lower steric hindrance compared to bulkier amino groups (e.g., diethylamino, pyrrolidino), enabling faster quaternization reactions with alkyl halides to form quaternary ammonium salts . While specific rate constants for this compound are not universally reported, the general trend in nucleophilicity (N-methyl > N-ethyl > N-isopropyl) is well-established [1]. This enhanced reactivity reduces reaction times and increases yields in the synthesis of cationic surfactants, phase-transfer catalysts, and antimicrobial polymers .

Organic synthesis Quaternary ammonium compounds Kinetics Catalysis

Spectral Identification and Purity Verification: Comprehensive SDBS Database Coverage

2-(Dimethylamino)ethyl acetate is extensively characterized in the Spectral Database for Organic Compounds (SDBS) operated by AIST (Japan), with complete ¹H NMR (89.56 MHz, CDCl₃), ¹³C NMR (50.18 MHz, CDCl₃), IR (liquid film), and mass spectra (MS) freely accessible for identity confirmation and purity assessment [1]. This level of authoritative spectral documentation exceeds that available for many analog compounds, facilitating rigorous quality control and regulatory compliance in pharmaceutical and industrial settings .

Analytical chemistry Quality control NMR IR Mass spectrometry

Optimal Application Scenarios for 2-(Dimethylamino)ethyl acetate (CAS 1421-89-2) Based on Quantitative Evidence


Synthesis of Quaternary Ammonium Surfactants and Phase-Transfer Catalysts

The relatively low boiling point (152–154 °C) and moderate lipophilicity (LogP ~0.25–0.65) of 2-(dimethylamino)ethyl acetate facilitate its use as a starting material in biphasic alkylation reactions to produce quaternary ammonium salts [1]. Its enhanced nucleophilicity, inferred from the smaller dimethylamino group, enables rapid quaternization with alkyl halides, reducing reaction times and improving yields compared to bulkier analogs like 2-(diethylamino)ethyl acetate . The resulting quaternary ammonium compounds are employed as cationic surfactants, antimicrobial agents, and phase-transfer catalysts, where the balanced hydrophilic-lipophilic properties of the acetate derivative contribute to optimal interfacial activity .

Mechanistic Probes in Cholinesterase Enzymology and Drug Discovery

2-(Dimethylamino)ethyl acetate serves as a unique substrate for acetylcholinesterase (AChE) in mechanistic studies, exhibiting kinetic behavior (e.g., increased or unchanged Vmax in the presence of certain inhibitors) that differs markedly from acetylcholine [1]. This property allows researchers to probe inhibitor binding modes, active-site accessibility, and the formation of ternary enzyme-substrate-inhibitor complexes that are not observable with the native neurotransmitter . Consequently, it is a valuable tool compound for characterizing novel AChE inhibitors, understanding cholinergic signaling, and developing therapeutics for neurodegenerative diseases .

Intermediate for Pharmaceutical API Synthesis Requiring Precise Quality Control

The availability of comprehensive spectral data (¹H/¹³C NMR, IR, MS) in the SDBS database and high commercial purity (≥98.0% GC,T) make 2-(dimethylamino)ethyl acetate a reliable intermediate for pharmaceutical synthesis where identity and purity verification are critical [1]. Its moderate acute toxicity (LD50 104 mg/kg, mouse, i.p.) necessitates controlled handling, but the well-documented safety and analytical profile supports its use in regulated GMP environments for producing active pharmaceutical ingredients (APIs) that incorporate the dimethylaminoethyl moiety .

Cationic Polymer and Coating Modifier Production

Although the methacrylate analog is more commonly polymerized, 2-(dimethylamino)ethyl acetate can be hydrolyzed to 2-(dimethylamino)ethanol or transesterified to generate functional monomers for incorporation into cationic polymers used in water treatment, papermaking, and textile finishing [1]. Its lower LogP (0.25–0.65) compared to diethylamino derivatives enhances water compatibility, making it advantageous for aqueous polymer formulations where solubility and homogeneous reaction conditions are desired .

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